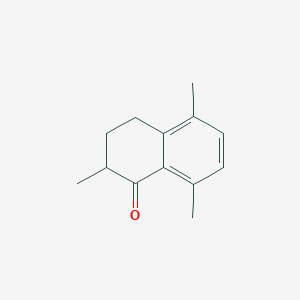

2,5,8-Trimethyl-1-tetralone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-8-4-5-9(2)12-11(8)7-6-10(3)13(12)14/h4-5,10H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGVLPASJKWUPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C=CC(=C2C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292134 | |

| Record name | 2,5,8-Trimethyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10468-59-4 | |

| Record name | 2,8-Trimethyl-1-tetralone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,8-Trimethyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5,8 Trimethyl 1 Tetralone

Strategies for Constructing the Tetralone Scaffold with Specific Trimethylation

The creation of the 2,5,8-trimethyl-1-tetralone structure relies on synthetic pathways that can control the introduction and retention of the methyl groups on the bicyclic framework. Two prominent and effective strategies include the reduction of a corresponding naphthol and the oxidation of a trimethyl-substituted tetrahydronaphthalene.

Hydrogenation of Methyl-Substituted Naphthol Precursors

One of the primary methods for synthesizing tetralones is the hydrogenation of the corresponding naphthols. google.com This approach involves the reduction of the aromatic ring system of a methyl-substituted naphthol, which can be accomplished using various catalysts and reaction conditions.

Raney nickel is a versatile and widely used heterogeneous catalyst for hydrogenation reactions. acs.orgwikipedia.orgmasterorganicchemistry.com In the synthesis of tetralones from naphthols, Raney nickel demonstrates efficacy under conditions of elevated temperature and pressure. google.com For instance, the hydrogenation of 1-naphthol (B170400) to 1-tetralone (B52770) has been successfully carried out using a Raney nickel catalyst at temperatures ranging from 170-250 °C and hydrogen pressures of 3.0-5.0 MPa. google.com This process is believed to proceed through the formation of 1,2,3,4-tetrahydro-1-naphthol, which is then converted to 1-tetralone. google.com

The reaction can be performed with or without a solvent. Toluene and xylene are suitable organic solvents for this transformation. google.com The choice of solvent and other parameters can influence the reaction's outcome and selectivity.

The efficiency and selectivity of the Raney nickel-catalyzed hydrogenation are highly dependent on the optimization of several reaction parameters. Key variables include temperature, hydrogen pressure, reaction time, and the ratio of catalyst to substrate.

For the hydrogenation of naphthalene (B1677914) to tetralin, a related transformation, response surface methodology has been used to optimize conditions. This study found that the Raney nickel to naphthalene mole ratio had the most significant effect on the conversion. The optimal conditions for achieving high conversion (99.6%) were a Raney nickel to naphthalene mole ratio of 0.6, a 2-propanol to naphthalene stoichiometry ratio of 4.5, and a reaction time of 1.75 hours at a constant pressure of 7 bar. While this example is for naphthalene, the principles of optimizing catalyst loading, hydrogen source, and time are directly applicable to the hydrogenation of substituted naphthols.

The activity of Raney nickel can also be influenced by the addition of modifiers. For example, doping Raney nickel with metals like chromium or titanium can alter its catalytic properties and selectivity in the hydrogenation of nitriles to amines. google.com

Table 1: Illustrative Conditions for Raney Nickel-Catalyzed Hydrogenation

| Substrate | Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Solvent | Yield (%) |

|---|

Note: This data is for the synthesis of 1-tetralone from 1-naphthol and serves as an illustrative example of typical reaction conditions. google.com

Oxidative Approaches from Tetrahydronaphthalene Derivatives

An alternative and powerful strategy for the synthesis of tetralones involves the regioselective oxidation of the corresponding tetrahydronaphthalene (THN) derivatives. This method is particularly useful when the desired substitution pattern is already present on the THN scaffold.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a potent oxidizing agent widely used for the dehydrogenation of hydroaromatic compounds. nptel.ac.innih.gov It is particularly effective for the oxidation of benzylic C-H bonds to carbonyl groups. researchgate.net The oxidation of substituted tetrahydronaphthalenes with DDQ can be highly regioselective, yielding α-tetralone derivatives. nih.govacs.org

Recent studies have shown that using DDQ in refluxing aqueous acetic acid provides excellent yields and high regioselectivity for the oxidation of THNs to α-tetralones. nih.govacs.org For example, various functionalized THNs have been converted to their corresponding α-tetralones in yields ranging from 90% to 98% within two hours. acs.org The reaction conditions can be adjusted; for instance, using dioxane as a solvent at room temperature has also been shown to produce α-tetralones, although with lower yields (18% to 40%) and longer reaction times (2 days). nih.gov

Table 2: Conditions for DDQ-Mediated Oxidation of Tetrahydronaphthalenes

| Condition | Oxidant | Solvent | Temperature | Time | Yield Range (%) |

|---|---|---|---|---|---|

| A | DDQ (2 equiv.) | Dioxane | Room Temperature | 2 days | 18 - 40 |

Note: This data is based on the oxidation of various functionalized tetrahydronaphthalenes to α-tetralones. nih.govacs.org

The mechanism of DDQ oxidation is generally believed to involve a hydride transfer from the substrate to the quinone. nih.govresearchgate.net In the case of tetrahydronaphthalenes, the reaction is initiated by the abstraction of a hydride ion from the benzylic position (the carbon atom adjacent to the aromatic ring). This rate-determining step leads to the formation of a benzylic carbocation intermediate. researchgate.net

The proposed mechanism involves the following key steps:

Hydride Abstraction: DDQ abstracts a hydride ion from the C1 position of the tetrahydronaphthalene ring, forming a resonance-stabilized benzylic carbocation and the hydroquinone (B1673460) form of DDQ (DDQH-).

Proton Transfer: A proton is then transferred from the carbocation to the phenolate (B1203915) ion of DDQH-, resulting in the formation of an enol.

Tautomerization: The enol intermediate rapidly tautomerizes to the more stable keto form, yielding the final α-tetralone product.

This hydride transfer mechanism is supported by kinetic studies and the observation that electron-donating groups on the aromatic ring accelerate the reaction, as they stabilize the positive charge of the carbocation intermediate. researchgate.net The high regioselectivity for the benzylic position is due to the relative stability of the resulting carbocation.

Reductive Protocols for Trimethyl-1-methoxynaphthalene Analogues

A key pathway to this compound involves the reduction of corresponding methoxynaphthalene precursors. The Birch reduction, a dissolving metal reduction, is a prominent method for this transformation.

Sodium Metal-Mediated Reduction in Ethanol/Liquid Ammonia (B1221849) Systems

The reduction of aromatic compounds using alkali metals dissolved in liquid ammonia is a cornerstone of synthetic organic chemistry, known as the Birch reduction. masterorganicchemistry.com This method is effective for converting aromatic ethers, such as trimethyl-1-methoxynaphthalene analogues, into dihydroaromatic intermediates, which can then be hydrolyzed to the desired tetralone.

Evaluation of Temperature and Duration Effects on Yield and Selectivity

The efficiency and outcome of the sodium-ammonia reduction are highly dependent on reaction parameters, particularly temperature and duration. The reaction is typically conducted at low temperatures, around -33°C (the boiling point of liquid ammonia) or lower, to maintain the ammonia as a liquid and to ensure the stability of the reactive intermediates. masterorganicchemistry.com

Lowering the reaction temperature is generally advantageous as it can suppress side reactions. researchgate.net Reaction duration is also a critical factor. Insufficient reaction time may lead to incomplete reduction, leaving unreacted starting material. Conversely, excessively long reaction times can sometimes result in over-reduction or other undesired side reactions. Optimization of these parameters is crucial for maximizing the yield of the desired dihydro intermediate and, consequently, the final this compound product.

Table 1: Influence of Reaction Conditions on Naphthalene Reduction

| Parameter | Condition | Observation | Potential Impact on Tetralone Synthesis |

| Temperature | Low (e.g., -78°C to -33°C) | Favors kinetic control, suppresses side reactions. researchgate.net | Higher selectivity and yield of the desired enol ether intermediate. |

| Temperature | High (e.g., > -33°C) | Increased rate of side reactions, potential for over-reduction. | Lower yield and purity of this compound. |

| Duration | Short | Incomplete conversion of the starting methoxynaphthalene. | Lower overall yield. |

| Duration | Optimal | Maximizes conversion to the desired dihydro intermediate. | Highest achievable yield. |

| Duration | Long | Potential for competing side reactions or degradation of product. | Decreased yield and purity. |

Friedel-Crafts Acylation-Cyclization Strategies for Polyalkyl-1-tetralones

Friedel-Crafts reactions represent a classical and versatile method for the synthesis of tetralones. semanticscholar.orgwikipedia.org This strategy typically involves two key steps: an initial acylation of an aromatic substrate followed by an intramolecular cyclization to form the bicyclic ketone. semanticscholar.org

For the synthesis of polyalkyl-1-tetralones like this compound, the process would start with a suitably substituted benzene (B151609) derivative, for instance, 1,4-dimethylbenzene (p-xylene). The first step is an intermolecular Friedel-Crafts acylation, where the aromatic ring reacts with an acylating agent, such as succinic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). semanticscholar.org This reaction introduces a butanoyl side chain onto the aromatic ring.

Following acylation, the keto group is typically reduced to a methylene (B1212753) group, for example, via a Clemmensen or Wolff-Kishner reduction. ncert.nic.in This yields an arylbutyric acid derivative. The final and crucial step is an intramolecular Friedel-Crafts acylation, often promoted by a strong acid like polyphosphoric acid or Eaton's reagent, which induces the carboxylic acid to cyclize onto the aromatic ring, forming the six-membered ketone ring of the tetralone scaffold. researchgate.netmasterorganicchemistry.com The alkyl substituents on the final product are determined by the substitution pattern of the initial aromatic substrate and any groups introduced during the synthesis.

Diels-Alder and Radical Cyclization Approaches to Tetralone Frameworks

Modern synthetic strategies also employ cycloaddition and radical-mediated reactions to construct the core tetralone structure. semanticscholar.org

The Diels-Alder reaction is a powerful tool for forming six-membered rings with high stereocontrol. In the context of tetralone synthesis, this [4+2] cycloaddition can be used to construct the tetralin ring system, which can subsequently be oxidized to the corresponding tetralone. nih.govacs.org The strategy involves reacting a suitable diene with a dienophile to form a cyclohexene (B86901) ring fused to an aromatic system. The specific substitution pattern required for this compound would necessitate careful selection of the diene and dienophile precursors to ensure the correct placement of the methyl groups.

Radical cyclization offers an alternative pathway that is often tolerant of a wide range of functional groups. wikipedia.org These reactions proceed through radical intermediates to form cyclic products. wikipedia.org A typical approach involves generating a radical on a side chain attached to an aromatic ring. This radical then undergoes an intramolecular addition to a multiple bond (e.g., an alkene or alkyne) positioned to allow for the formation of the six-membered ring of the tetralone system. nih.gov The resulting cyclized radical is then quenched to yield the final product. This method can be particularly useful for constructing highly substituted or sterically hindered ring systems. nih.govnih.gov

Chemoenzymatic Synthetic Routes for Optically Active Tetralone Scaffolds

The synthesis of enantiomerically pure compounds is of significant interest, and chemoenzymatic methods provide an elegant solution for producing optically active tetralones. mdpi.com These approaches combine the versatility of chemical synthesis with the high selectivity of enzymatic transformations. rsc.org

A common strategy is the enzymatic kinetic resolution (EKR) of a racemic mixture of a tetralone precursor or the tetralone itself. mdpi.com For example, a racemic mixture of a tetralol (the alcohol corresponding to the tetralone) can be subjected to acylation catalyzed by a lipase (B570770) enzyme in the presence of an acyl donor. The enzyme will selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the slower-reacting alcohol enantiomer from the faster-forming ester enantiomer. mdpi.com The separated, enantiomerically enriched alcohol can then be oxidized to the optically active tetralone. This approach has been successfully used in the synthesis of various optically active terpenoids built upon a tetralone scaffold.

Table 2: Example of Enzymatic Kinetic Resolution for a Tetralone Precursor

| Substrate | Enzyme | Reaction | Product 1 | Product 2 | Enantiomeric Excess (ee) |

| Racemic Tetralol | Lipase (e.g., Chirazyme L-2) | Transesterification with vinyl acetate (B1210297) | (S)-Tetralol | (R)-Tetralol Acetate | >99% ee for (S)-Tetralol |

| Racemic Tetralol Acetate | Lipase | Hydrolysis | (R)-Tetralol | (S)-Tetralol Acetate | High ee for (R)-Tetralol |

Synthetic Routes for Labeled (e.g., Deuterated) this compound Analogues

Isotopically labeled compounds are invaluable tools in mechanistic studies and metabolic research. The synthesis of deuterated this compound can be achieved by introducing deuterium (B1214612) atoms at specific positions.

A common method for deuterating aromatic rings is through acid-catalyzed hydrogen-deuterium (H/D) exchange. mpg.de This involves treating the tetralone with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O). The acidic conditions facilitate the electrophilic substitution of protons on the aromatic ring with deuterons from the solvent. The positions most susceptible to exchange are those activated by the alkyl substituents. For this compound, the protons at the C6 and C7 positions would be the most likely candidates for exchange. The efficiency of the labeling can be controlled by adjusting the reaction temperature, duration, and the concentration of the deuterated acid. mpg.de An alternative approach could involve the reduction of a suitable precursor with a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), to introduce deuterium at specific non-aromatic positions. epj-conferences.org

Total Synthesis Strategies Involving this compound as a Key Intermediate

Extensive research of scientific literature reveals a notable scarcity of total synthesis strategies in which this compound serves as a key intermediate. While the tetralone framework is a common structural motif in a variety of natural products and a valuable building block in organic synthesis, the specific substitution pattern of this compound appears to be less frequently encountered in natural product targets. cdnsciencepub.com

The synthesis of this compound itself has been documented, with a notable method being the intramolecular cyclization of 4-(2,5-dimethylphenyl)-2-methylbutyric acid. This transformation is effectively achieved using polyphosphoric acid (PPA) as a catalyst, which promotes the cyclization to form the tetralone ring system in high yield. researchgate.netnih.gov

The general synthetic importance of the broader class of 1-tetralones is well-established. These compounds are frequently employed as starting materials for the synthesis of more complex molecules, including various agricultural and pharmaceutical agents. acs.org The reactivity of the α-methylene group and the ketone functionality allows for a range of chemical transformations, making them versatile synthetic intermediates. acs.org

Despite the synthetic accessibility of this compound and the general utility of tetralones, its application as a pivotal building block in the total synthesis of named natural products is not prominently featured in the reviewed literature. This suggests that for the natural products synthesized to date, alternative synthetic pathways or different starting materials have been more convergent or have provided better stereochemical control.

It is plausible that this compound could be a viable intermediate for the synthesis of yet-to-be-discovered natural products or for the construction of specifically designed synthetic molecules for medicinal chemistry applications. However, based on the currently available body of scientific literature, there are no established total synthesis strategies where this compound plays a role as a key intermediate.

Data Tables

Table 1: Synthesis of this compound

| Starting Material | Reagent | Product | Yield | Reference |

| 4-(2,5-dimethylphenyl)-2-methylbutyric acid | Polyphosphoric acid (PPA) | This compound | 94% | researchgate.netnih.gov |

Reactivity and Reaction Mechanisms of 2,5,8 Trimethyl 1 Tetralone

Influence of Methyl Substituents on Electronic and Steric Properties

The methyl groups are fundamental to defining the reactivity profile of 2,5,8-trimethyl-1-tetralone. They exert both steric and electronic effects that modulate the behavior of the carbonyl group and the adjacent alpha-carbon.

Steric Hindrance Effects on Carbonyl Carbon Accessibility and Reactivity

The reactivity of a carbonyl group is highly sensitive to its local steric environment. In this compound, the carbonyl carbon is flanked by two key methyl groups that create significant steric congestion.

C-2 Methyl Group: The methyl group at the alpha-position (C-2) directly adjacent to the carbonyl introduces steric bulk, partially shielding the carbonyl carbon from the approach of nucleophiles.

C-8 Methyl Group: The methyl group at the C-8 position, on the aromatic ring, has a more pronounced steric impact due to its peri-relationship with the carbonyl group. This proximity causes it to overhang the plane of the carbonyl, effectively blocking one face of the trigonal planar carbon from nucleophilic attack.

This combined steric hindrance significantly reduces the accessibility of the carbonyl carbon. Consequently, the rate of nucleophilic addition reactions is expected to be considerably lower for this compound compared to less substituted analogs like 1-tetralone (B52770).

Interactive Table: Steric Effects of Methyl Groups

| Methyl Group Position | Location Relative to Carbonyl | Expected Steric Impact on Carbonyl |

|---|---|---|

| C-2 | Alpha-position | Moderate hindrance to nucleophilic attack. |

| C-5 | Aromatic ring (meta) | Minimal direct steric impact on the carbonyl. |

Electronic Stabilization of Enolate Intermediates by Methyl Groups

The formation of an enolate is a critical step in many reactions of ketones. The stability of this intermediate is influenced by the electronic properties of the substituents. Methyl groups act as electron-donating groups through induction.

In the case of this compound, deprotonation occurs at the C-2 carbon, which is the only alpha-carbon bearing a proton. The resulting enolate has its negative charge delocalized between the C-2 carbon and the carbonyl oxygen. The C-2 methyl group, being electron-donating, inductively pushes electron density towards the already electron-rich enolate system, which can have a destabilizing effect on the anion. masterorganicchemistry.com However, the stability of the enolate is primarily achieved through resonance, which delocalizes the negative charge onto the electronegative oxygen atom. masterorganicchemistry.com The more substituted double bond of the enolate form is also stabilized by hyperconjugation with the adjacent methyl group.

Nucleophilic Addition Reactions to the Carbonyl Center

Nucleophilic addition is a characteristic reaction of ketones. science.gov For this compound, the steric hindrance discussed previously is a dominant factor in these reactions.

Regioselectivity in Alkylation and Acylation Reactions

Alkylation and acylation reactions proceed via the enolate intermediate. Enolates are ambident nucleophiles, meaning they can react with electrophiles at either the alpha-carbon (C-alkylation/acylation) or the oxygen atom (O-alkylation/acylation).

The outcome of this competition is influenced by the nature of the electrophile and the reaction conditions.

C-Alkylation: Reactions with "soft" electrophiles, such as alkyl halides, typically favor attack at the alpha-carbon, leading to the formation of a new carbon-carbon bond. This is often the thermodynamically preferred pathway.

O-Acylation: Reactions with "hard" electrophiles, like acyl chlorides, can favor attack at the oxygen atom, especially under conditions of kinetic control.

For this compound, the formation of the enolate is regiochemically defined to the C-2 position. The subsequent reaction with an electrophile would be sterically influenced by the C-8 methyl group, which may affect the trajectory of the incoming electrophile and potentially influence the ratio of C- versus O-substituted products.

Comparative Analysis with Less Substituted Tetralones on Nucleophilic Attack

A comparison with simpler tetralones highlights the impact of the methyl substituents on reactivity towards nucleophilic attack.

1-Tetralone: This parent compound lacks any methyl groups. Its carbonyl carbon is significantly more accessible to nucleophiles, resulting in faster reaction rates for nucleophilic addition. Furthermore, it possesses two enolizable protons at the C-2 position, allowing for different enolate chemistry compared to the single, more hindered enolizable proton of this compound.

2-Methyl-1-tetralone (B119441): This compound provides a closer comparison, as it shares the C-2 methyl group. sigmaaldrich.com However, it lacks the C-5 and C-8 methyl groups. The absence of the C-8 peri-methyl group means its carbonyl carbon is considerably less sterically hindered than in this compound. Therefore, 2-methyl-1-tetralone is expected to be more reactive towards nucleophiles.

Interactive Table: Comparative Reactivity in Nucleophilic Addition

| Compound | Key Substituents | Steric Hindrance at Carbonyl | Expected Relative Rate of Nucleophilic Attack |

|---|---|---|---|

| 1-Tetralone | None | Low | Highest |

| 2-Methyl-1-tetralone | C-2 Methyl | Moderate | Intermediate |

Oxidative Transformations of the Tetralone Moiety

The this compound moiety can undergo various oxidative transformations. The specific outcome depends on the oxidizing agent and reaction conditions.

Common oxidative reactions for tetralones include:

Aromatization: One of the most characteristic reactions of tetralones is dehydrogenation to form the corresponding naphthol derivative. wikipedia.org This transformation constitutes a net oxidation and can be achieved using various reagents, such as elemental sulfur at high temperatures or with palladium catalysts.

Alpha-Oxidation: While the C-2 position is substituted with a methyl group, preventing direct oxidation to a dicarbonyl compound, reactions with certain strong oxidizing agents could potentially lead to oxidation of the adjacent C-3 methylene (B1212753) group or even the C-2 methyl group itself. Reactions of 1-tetralones with reagents like thallium trinitrate have been shown to yield products of alpha-oxidation or ring contraction, suggesting complex oxidative pathways are possible. scielo.br

Benzylic Oxidation: The C-4 position is a benzylic methylene group. Under appropriate conditions, this position can be oxidized to a hydroxyl or carbonyl group, leading to further functionalized derivatives. The oxidation of tetralin (the parent hydrocarbon) to 1-tetralone proceeds via oxidation at this benzylic position. wikipedia.org

The presence of electron-donating methyl groups on the aromatic ring can increase the susceptibility of the aromatic system to oxidative degradation under harsh conditions.

Selective Oxidation of Tetrahydronaphthalene Precursors

The synthesis of this compound can be achieved through the selective oxidation of its corresponding tetrahydronaphthalene precursor, 1,2,3,4-tetrahydro-2,5,8-trimethylnaphthalene. nih.govhoneywell.com This transformation specifically targets the benzylic carbon atom adjacent to the aromatic ring, converting the methylene group (-CH2-) into a carbonyl group (-C=O). This benzylic position is activated by the aromatic ring, making it more susceptible to oxidation compared to the other methylene groups in the alicyclic ring.

Common oxidizing agents for this type of benzylic oxidation include chromium-based reagents like chromium trioxide (CrO₃) in acetic acid or pyridinium (B92312) chlorochromate (PCC). The reaction proceeds by converting the activated C-H bond into a C-O bond, ultimately leading to the ketone. The presence of the methyl groups on the aromatic ring influences the electronic properties but does not interfere with the selective oxidation at the benzylic position, yielding the desired tetralone. semanticscholar.org

Table 1: Reagents for Selective Benzylic Oxidation

| Oxidizing Agent | Typical Solvent | Reaction Conditions |

|---|---|---|

| Chromium Trioxide (CrO₃) | Acetic Acid | Moderate temperatures |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room temperature |

Oxidative Dehydrogenation to Naphthoquinone Derivatives

Substituted 1-tetralones, including this compound, can undergo oxidative dehydrogenation to yield naphthoquinone derivatives. This reaction involves the removal of hydrogen atoms from the alicyclic ring, leading to the formation of a new aromatic quinone system. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), silver (I) oxide, or manganese dioxide are effective for this transformation. ut.ac.ir

For instance, the treatment of 5,8-dihydroxy-1-tetralone with DDQ in refluxing benzene (B151609) results in the corresponding 1,4-naphthoquinone, juglone. ut.ac.ir Similarly, applying such oxidizing agents to this compound is expected to yield a trimethyl-1,4-naphthoquinone. The reaction mechanism involves the initial formation of an enol or enolate, followed by hydride abstraction and subsequent proton loss to generate the fully aromatic and conjugated naphthoquinone system.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating effects of the three methyl groups and the alkyl portion of the fused ring. wikipedia.org The carbonyl group, however, is deactivating. The interplay of these activating and deactivating influences, along with steric hindrance, dictates the position of substitution.

Nitration Patterns and Regioselectivity

Nitration of the aromatic ring in tetralone systems is a well-studied electrophilic aromatic substitution reaction. materialsciencejournal.orgbyjus.com The reaction is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). byjus.com

In this compound, the directing effects of the substituents must be considered. The two methyl groups at positions 5 and 8, along with the fused alkyl ring, are ortho-, para-directing activators. The carbonyl group at position 1 is a meta-directing deactivator. The most likely position for nitration is C-6, which is para to the C-5 methyl group and ortho to the C-8 methyl group. The C-7 position is also activated (ortho to the C-5 methyl group), but may be slightly less favored. Direct nitration often results in a mixture of isomers, with the precise ratio depending on reaction conditions such as temperature and the specific nitrating agent used. materialsciencejournal.orgscirp.org

Table 2: Predicted Regioselectivity in the Nitration of this compound

| Position | Directing Groups' Influence | Predicted Outcome |

|---|---|---|

| C-6 | Para to 5-CH₃ (activating), Ortho to fused ring (activating) | Major product expected |

Halogenation and Sulfonation Studies on Substituted Tetralones

Halogenation and sulfonation are other key electrophilic aromatic substitution reactions. Halogenation, typically with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), follows similar regioselectivity principles as nitration. wikipedia.orgacs.org The electron-donating methyl groups direct the incoming halogen to the activated positions on the aromatic ring. For this compound, bromination would be expected to occur primarily at the C-6 position.

Sulfonation, usually performed with fuming sulfuric acid (H₂SO₄/SO₃), introduces a sulfonic acid (-SO₃H) group onto the aromatic ring. wikipedia.org The reaction is reversible and can be influenced by steric factors. The bulky nature of the sulfonyl group might favor substitution at the less sterically hindered activated position.

Rearrangement and Ring Expansion/Contraction Reactions

The ketone functionality in the tetralone structure allows for various rearrangement reactions, most notably those involving the migration of a carbon atom to an adjacent oxygen, leading to ring expansion.

Baeyer-Villiger Oxidation Studies on Tetralones

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester, or a cyclic ketone into a lactone, using a peroxyacid (such as m-CPBA) or hydrogen peroxide. wikipedia.orgsigmaaldrich.comnih.gov This reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. sigmaaldrich.com The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl carbon; the group that can better stabilize a positive charge migrates preferentially. organic-chemistry.orgalfa-chemistry.com

For this compound, the two carbons adjacent to the carbonyl are the C-2 methylene group (a secondary alkyl group) and the C-8a aromatic carbon (part of the benzene ring). The general migratory aptitude follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl. organic-chemistry.org Therefore, the more substituted C-2 carbon is expected to migrate. This migration would lead to a ring expansion, transforming the six-membered alicyclic ring into a seven-membered lactone (an oxepanone ring) fused to the aromatic ring. wikipedia.org

Table 3: Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | Type | Relative Aptitude |

|---|---|---|

| Tertiary Alkyl | 3° | Highest |

| Secondary Alkyl | 2° | High |

| Aryl (Phenyl) | - | Medium |

| Primary Alkyl | 1° | Low |

This reaction is a valuable tool for synthesizing lactones, which are important intermediates in the synthesis of many natural products. nih.govalfa-chemistry.com

Carbon-to-Oxygen Atom Swap and Oxidative Ring Contraction in Tetralone Derivatives

The transformation of the tetralone scaffold through rearrangement reactions is a significant area of synthetic chemistry. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of the broader class of 1-tetralones provides a framework for understanding its potential chemical behavior. Two key transformations in this context are the Baeyer-Villiger oxidation, which results in a carbon-to-oxygen atom swap, and oxidative ring contraction, often mediated by heavy metal salts.

The Baeyer-Villiger oxidation is a well-established reaction that converts a ketone into an ester or a cyclic ketone into a lactone through the action of a peroxyacid or peroxide. wikipedia.orgsigmaaldrich.com In the case of a substituted 1-tetralone like this compound, this reaction would involve the insertion of an oxygen atom between the carbonyl carbon and the adjacent quaternary carbon (C2) or the benzylic carbon (C8a). The regioselectivity of this migration is governed by the migratory aptitude of the adjacent groups. Generally, more substituted and electron-rich groups migrate preferentially. For this compound, the competition would be between the secondary alkyl group at C2 and the aryl group. The typical migratory aptitude order is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. Based on this, the migration of the C2 carbon would be expected, leading to the formation of a seven-membered lactone.

Another significant transformation is the oxidative ring contraction of 1-tetralones to form indane derivatives. scielo.br This reaction can be promoted by reagents such as thallium trinitrate. scielo.br The mechanism of this reaction is complex and can be influenced by the substitution pattern on the tetralone ring. For other substituted 1-tetralones, treatment with thallium trinitrate has been shown to yield products of both ring contraction and α-oxidation. scielo.br The reaction of 1-tetralones with thallium trinitrate supported on Montmorillonite K-10 clay can lead to the formation of methyl indan-1-carboxylates. scielo.br While direct experimental data for this compound is not available, the presence of methyl groups on the aromatic and aliphatic rings would likely influence the reaction's outcome and regioselectivity.

Table 1: Potential Products of Baeyer-Villiger Oxidation of this compound This table is predictive and based on general principles of the Baeyer-Villiger oxidation.

| Migrating Group | Product Structure | Product Name |

| C2 (secondary alkyl) | A seven-membered lactone | 3,6,9-Trimethyl-3,4,5,6-tetrahydro-2H-benzo[b] wikipedia.orgoxecin-2-one |

| C8a (aryl) | An isomeric seven-membered lactone | 2,5,8-Trimethyl-3,4-dihydro-1H-benzo[c]oxepin-5(2H)-one |

Radical Reactions Involving this compound and its Derivatives

The study of radical reactions provides insight into the reactivity of C-H bonds within a molecule. While specific literature detailing the radical reactions of this compound is scarce, the general principles of free radical chemistry can be applied to predict its behavior. The presence of various types of C-H bonds in this compound—benzylic, allylic (to the carbonyl group), and primary—offers multiple sites for radical attack.

Free radical halogenation, for instance, is a classic radical reaction that proceeds via a chain mechanism involving initiation, propagation, and termination steps. The selectivity of this reaction is dependent on the stability of the resulting radical intermediate. In the case of this compound, the benzylic protons at the C-4 position are expected to be particularly susceptible to abstraction by a halogen radical due to the resonance stabilization of the resulting benzylic radical. Similarly, the protons at the C-2 position, being alpha to the carbonyl group, are also activated, though to a lesser extent than benzylic protons. The methyl groups at C-2, C-5, and C-8 also present sites for radical substitution.

The general order of stability for carbon radicals is tertiary > secondary > primary. Therefore, abstraction of a hydrogen atom from the C-2 position would lead to a secondary radical, which is more stable than the primary radicals that would be formed by abstraction from the methyl groups. The benzylic radical at C-4 would be the most stable due to delocalization of the unpaired electron into the aromatic ring. Consequently, under free radical conditions, substitution at the C-4 position is expected to be a major pathway.

It is important to note that the specific conditions of the radical reaction (e.g., the nature of the radical initiator, solvent, temperature) can significantly influence the product distribution. For example, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator is a common method for the selective bromination of allylic and benzylic positions.

Table 2: Predicted Stability of Radical Intermediates of this compound This table is predictive and based on general principles of radical stability.

| Position of Hydrogen Abstraction | Type of Radical Formed | Relative Stability |

| C-4 | Benzylic secondary | Most Stable |

| C-2 | Secondary, alpha to carbonyl | Moderately Stable |

| C-2 Methyl | Primary | Least Stable |

| C-5 Methyl | Benzylic primary | More stable than C-2/C-8 methyl |

| C-8 Methyl | Benzylic primary | More stable than C-2/C-8 methyl |

Derivatization Strategies and Synthetic Utility of 2,5,8 Trimethyl 1 Tetralone

Functionalization at the Carbonyl Position

The carbonyl group at the C-1 position is a primary site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.

Synthesis of Alcohol Derivatives via Reduction

The reduction of the ketone in 2,5,8-trimethyl-1-tetralone to its corresponding secondary alcohol, 1,2,3,4-tetrahydro-2,5,8-trimethylnaphthalen-1-ol, is a fundamental transformation. chemicalbook.com This can be achieved using a range of reducing agents, from simple metal hydrides to catalytic hydrogenation methods. The choice of reagent can influence the stereochemical outcome of the reaction, yielding either syn or anti diastereomers with respect to the existing methyl group at the C-2 position.

Commonly employed methods for the reduction of tetralone systems include:

Sodium borohydride (B1222165) (NaBH₄) : A mild reducing agent typically used in alcoholic solvents like methanol or ethanol for the chemoselective reduction of ketones.

Lithium aluminium hydride (LiAlH₄) : A much stronger reducing agent capable of reducing ketones and other carbonyl-containing functional groups.

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. tcichemicals.com It is often effective for achieving high yields. researchgate.net The stereoselectivity can sometimes be controlled by the choice of catalyst and reaction conditions.

The general reaction for the reduction is as follows:

Table 1: Common Reagents for the Reduction of Tetralones

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to rt | Mild and selective for ketones and aldehydes. |

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Powerful, non-selective reducing agent. |

| Hydrogen (H₂) with Pd/C | Ethanol or Ethyl Acetate (B1210297), H₂ atmosphere | Common heterogeneous catalytic method. |

Formation of Imine and Oxime Derivatives

The carbonyl group of this compound is expected to react readily with primary amines and related compounds to form imines (Schiff bases) and their analogues. masterorganicchemistry.comredalyc.org These reactions are typically acid-catalyzed and proceed via the addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

Imine Formation : Reaction with a primary amine (R-NH₂) in the presence of an acid catalyst yields the corresponding N-substituted imine. This reaction is reversible and often requires the removal of water to drive the equilibrium toward the product. nih.gov

Oxime Formation : The reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime. google.com This reaction is analogous to imine formation and is a common method for the characterization and derivatization of ketones. The oxime of 1-tetralone (B52770), for instance, can undergo a Beckmann rearrangement. nih.gov

Aldol (B89426) Condensations and Knoevenagel Reactions for Carbonyl Functionalization

The presence of α-hydrogens on the C-2 carbon allows this compound to form an enolate, which can act as a nucleophile in condensation reactions. However, the methyl group at the C-2 position means that only the methine proton is available for deprotonation.

Aldol Condensation : In the presence of a base, this compound can react with an aldehyde (that cannot self-condense) in a crossed aldol reaction. masterorganicchemistry.comwikipedia.org The enolate of the tetralone would attack the aldehyde carbonyl, forming a β-hydroxy ketone. Subsequent heating can lead to dehydration (crotonization) to yield an α,β-unsaturated ketone, specifically a 2-alkylidene-1-tetralone derivative. libretexts.orgresearchgate.net

Knoevenagel Condensation : This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group (e.g., malonic acid, cyanoacetic acid, or malononitrile) in the presence of a weak base like piperidine or pyridine. wikipedia.org The reaction proceeds through a nucleophilic addition followed by dehydration to yield a new carbon-carbon double bond. wikipedia.org

These reactions provide powerful tools for extending the carbon framework at the C-2 position.

Table 2: Condensation Reactions at the Carbonyl Position

| Reaction | Reactant | Catalyst | Expected Product |

|---|---|---|---|

| Aldol Condensation | Aldehyde (e.g., Benzaldehyde) | Base (e.g., NaOH, KOH) | 2-Benzylidene-5,8-dimethyl-1-tetralone |

Functionalization of the Saturated Ring

The saturated cyclohexanone (B45756) ring offers additional sites for functionalization, particularly at the α-carbon (C-2).

Alpha-Alkylation Reactions and Regiocontrol

The C-2 position of this compound is the site for α-alkylation via its enolate. The formation of the enolate is achieved by treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS). The resulting enolate can then be treated with an alkylating agent (e.g., an alkyl halide) to introduce a new substituent.

Since the C-2 position is already substituted with a methyl group, alkylation at this position leads to the formation of a quaternary stereocenter. This transformation can be challenging due to steric hindrance. The regiocontrol is straightforward as the C-2 position is the only enolizable α-carbon with a proton. However, controlling the stereoselectivity of the alkylation to form a specific enantiomer of the quaternary product is a significant synthetic challenge. In the synthesis of (±)-alanense B, the enolate of a similar tetralone was methylated using KHMDS to yield a product with a quaternary stereogenic center with complete diastereoselectivity. acs.org

Stereoselective Transformations on the Saturated Ring

The presence of a methyl group at the C-2 position renders this carbon a chiral center (unless a racemic mixture is used). This inherent chirality can influence the stereochemical outcome of subsequent reactions on the saturated ring.

Stereoselective Reduction : As mentioned in section 4.1.1, the reduction of the C-1 carbonyl group can lead to the formation of two diastereomeric alcohols. The facial selectivity of the hydride attack (from the same side as the C-2 methyl group or from the opposite side) can be influenced by the steric bulk of the reducing agent and the reaction conditions.

Stereoselective Alkylation : The formation of the enolate at C-2 creates a planar system. The subsequent approach of the electrophile (alkylating agent) can be directed by the existing stereochemistry in the molecule or by the use of chiral auxiliaries or catalysts to favor the formation of one diastereomer over the other. For instance, the enantioselective protonation of the lithium enolate of 2-methyl-1-tetralone (B119441) has been achieved using chiral catalysts. researchgate.net

These stereoselective transformations are crucial for the synthesis of enantiomerically pure compounds, which is of high importance in medicinal chemistry and materials science.

Functionalization of the Aromatic Ring

The strategic modification of the aromatic A-ring of this compound is a key avenue for creating diverse molecular scaffolds. The electronic nature of the ring, influenced by three activating alkyl groups and the deactivating effect of the fused carbonyl system, dictates the regioselectivity of substitution reactions.

Directed Aromatic Substitutions

Directed aromatic substitution provides a powerful tool for regioselective functionalization, overriding the inherent electronic preferences of the substrate.

Electrophilic Aromatic Substitution (SEAr): The aromatic ring of this compound contains two unsubstituted positions, C-6 and C-7, available for electrophilic substitution. The regiochemical outcome of such reactions is governed by the cumulative electronic and steric effects of the substituents. The three methyl groups at C-2, C-5, and C-8 are electron-donating, activating the ring and directing incoming electrophiles to their ortho and para positions. wikipedia.orgtotal-synthesis.com Conversely, the C-1 carbonyl group is electron-withdrawing and deactivating.

Considering these factors, the C-7 position is activated by the ortho C-8 methyl group and the para C-5 methyl group. The C-6 position is activated by the ortho C-5 methyl group. Due to the strong para-directing effect of the C-5 methyl group and the ortho-directing C-8 methyl group, the C-7 position is the most electronically enriched and likely site for electrophilic attack. youtube.com Steric hindrance at C-6 from the adjacent C-5 methyl group further favors substitution at C-7. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation are predicted to yield 7-substituted products with high regioselectivity. researchgate.net

Directed ortho-Metalation (DoM): Directed ortho-metalation (DoM) offers an alternative strategy for functionalization, utilizing a Directed Metalation Group (DMG) to guide deprotonation by a strong organolithium base to an adjacent position. wikipedia.org The carbonyl group in the parent tetralone is not an effective DMG and is reactive towards organolithium reagents. However, the tetralone can be converted into a derivative bearing a more potent DMG. For instance, conversion of the carbonyl to a ketal or a bulky N,N-dialkylhydrazone could enable directed lithiation. In such a scenario, the DMG would coordinate the lithium cation, facilitating regioselective deprotonation by the alkylithium base at the C-2 position of the aliphatic ring or, more synthetically valuable, at an aromatic position if a suitable DMG were installed on the ring itself. uwindsor.caorganic-chemistry.orgbaranlab.org This aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. strath.ac.uk

Palladium-Catalyzed Cross-Coupling Reactions and Arylation

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. To utilize these methods, this compound must first be converted into a suitable precursor, typically an aryl halide or triflate. Following the regioselectivity patterns of electrophilic aromatic substitution, bromination of the tetralone would likely yield 7-bromo-2,5,8-trimethyl-1-tetralone. This key intermediate serves as a versatile substrate for various cross-coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction enables the formation of C-C bonds by coupling an organoboron reagent with an organic halide. researchgate.net The 7-bromo derivative of the tetralone could be coupled with a wide array of aryl or vinyl boronic acids or esters to introduce new carbon-based substituents at the C-7 position.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of C-N bonds via the coupling of amines with aryl halides. wikipedia.orgrug.nl This reaction would allow for the introduction of primary or secondary amines at the C-7 position of the bromo-tetralone precursor, providing access to a variety of arylamine derivatives. libretexts.orgorganic-chemistry.orgnih.gov

| Reaction | Coupling Partner | Typical Catalyst/Ligand System | Typical Base | Resulting Functional Group at C-7 |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)2 | Pd(PPh3)4 or Pd(OAc)2 / SPhos | Na2CO3, K3PO4 | Aryl (Ar) |

| Buchwald-Hartwig Amination | R2NH | Pd2(dba)3 / BINAP or XPhos | NaOt-Bu, Cs2CO3 | Amino (NR2) |

This compound as a Precursor for Complex Molecular Architectures

The rigid bicyclic framework of this compound, combined with its reactive carbonyl group and functionalizable aromatic ring, makes it an excellent starting material for the synthesis of more complex molecules, including fused heterocycles and natural products. semanticscholar.org

Building Block for Fused Heterocyclic Ring Systems

The ketone moiety and the adjacent α-methylene group at C-2 are key reactive sites for constructing fused heterocyclic rings. Condensation reactions with binucleophiles are a common and efficient strategy for generating novel polycyclic systems.

For example, reaction with hydrazine or its derivatives leads to the formation of a fused pyrazole ring system (a tetrahydronaphtho[1,2-c]pyrazole). nih.govorganic-chemistry.org Similarly, condensation with hydroxylamine hydrochloride yields a fused isoxazole ring. mdpi.comnih.govorganic-chemistry.orgresearchgate.net To access a wider variety of heterocycles, the tetralone can first be converted to a 1,3-dicarbonyl equivalent, such as a 2-formyl or 2-acyl derivative, which can then undergo cyclization with various reagents to form fused pyrimidines, pyridines, or other systems. mdpi.commdpi.com

| Reagent | Resulting Fused Heterocycle |

|---|---|

| Hydrazine (NH2NH2) | Fused Pyrazole |

| Hydroxylamine (NH2OH) | Fused Isoxazole |

| Guanidine | Fused Aminopyrimidine |

| Urea | Fused Pyrimidinone |

Intermediate in the Total Synthesis of Natural Products (e.g., Miltirone) and Analogues

The tetralone core is a common structural motif in numerous terpenoid natural products and serves as a crucial building block for their total synthesis. semanticscholar.org While the direct synthesis of the diterpene quinone Miltirone from this compound is not extensively documented, related tetralone structures are pivotal in its synthesis. For instance, a concise synthesis of Miltirone has been reported starting from 6-isopropyl-7-methoxy-1-tetralone, demonstrating the utility of the tetralone scaffold in constructing the A and B rings of the final product. ecnu.edu.cnresearchgate.net

Furthermore, the synthetic utility of closely related scaffolds is well-established. A formal total synthesis of Emmotin-G methyl ether, a sesquiterpenoid, was achieved starting from 5,8-dimethyl-2-tetralone. researchgate.net This highlights the strategic importance of the dimethylated tetralone framework in assembling the core of complex natural products. The this compound scaffold similarly provides a robust starting point for accessing the A/B ring system of various sesquiterpenes and diterpenes.

Design of Polyketide-like Antibiotics Scaffolds and Related Bioactive Compounds

Polyketides are a large class of natural products, many of which possess potent antibiotic properties. Their biosynthesis often involves the folding of a linear polyketide chain followed by intramolecular cyclization reactions, frequently forming aromatic ring systems. Tetralone structures can be considered products of such polyketide pathways, making this compound a "polyketide-like" scaffold.

This structure can serve as a starting point for the synthesis of simplified or hybrid polyketide analogues. nih.gov Synthetic strategies can involve leveraging the reactivity of the C-2 methylene position for aldol condensations or alkylations to append side chains that mimic polyketide extensions. Additionally, Wittig-type reactions at the C-1 carbonyl can be used to introduce exocyclic double bonds, which can be further functionalized. By employing domino reactions and modular synthetic strategies, the this compound core can be elaborated into more complex, densely functionalized molecules designed to mimic the structural and biological properties of natural polyketide antibiotics. nih.gov

Structure Activity Relationship Sar Studies of Trimethyl 1 Tetralone Scaffolds

Conformational Analysis and Stereochemical Considerations in Substituted Tetralones

The non-aromatic ring of the 1-tetralone (B52770) scaffold is not planar and adopts a more stable, low-energy conformation. Conformational analysis, the study of the different 3D arrangements a molecule can adopt through rotation around single bonds, is essential for understanding its shape and reactivity. libretexts.orgnobelprize.org For the tetralone ring system, the six-membered non-aromatic ring typically exists in a "half-chair" conformation to minimize angle and torsional strain. nobelprize.org

In this conformation, substituents attached to the saturated carbons can occupy two distinct positions: pseudo-axial (projecting roughly parallel to the ring's axis) and pseudo-equatorial (projecting outwards from the ring's equator). nobelprize.org Generally, conformations that place bulky substituents in the pseudo-equatorial position are more stable due to reduced steric hindrance (unfavorable interactions from crowding). nobelprize.org

Stereochemistry, the 3D arrangement of atoms, is a critical consideration for substituted tetralones. acs.orgchemaxon.com In the case of 2,5,8-Trimethyl-1-tetralone, the carbon at position 2 (C2) is a stereogenic center because it is bonded to four different groups (a hydrogen atom, a methyl group, the carbonyl carbon C1, and the methylene (B1212753) carbon C3). This gives rise to two non-superimposable mirror-image isomers, known as enantiomers: (R)-2,5,8-Trimethyl-1-tetralone and (S)-2,5,8-Trimethyl-1-tetralone. These enantiomers can exhibit different biological activities, as biological targets like enzymes and receptors are themselves chiral.

Electronic and Steric Effects of Methyl Groups on Molecular Interactions

The biological activity of a molecule is governed by a combination of its electronic and steric properties, which dictate how it interacts with its target. wikipedia.orgstackexchange.comnih.gov

Electronic Effects : These effects relate to the distribution of electron density in a molecule. stackexchange.comresearchgate.net Methyl groups are known to be weakly electron-donating through an inductive effect. In this compound, the methyl groups at positions 5 and 8 can slightly increase the electron density of the aromatic ring, which can modulate its interactions (e.g., pi-stacking) with a biological target. The C2-methyl group can influence the reactivity of the adjacent carbonyl group.

Steric Effects : These non-bonding interactions arise from the spatial arrangement of atoms and the energy cost associated with atoms being forced too close to one another. wikipedia.org The physical bulk of the methyl groups at the C2, C5, and C8 positions creates steric hindrance, which is the slowing of chemical reactions or interactions due to this bulk. wikipedia.org The C8-methyl group, in particular, is in a "peri" position relative to the C1-carbonyl group, which can restrict the rotation of substituents and influence the approach of other molecules. These steric constraints play a crucial role in determining the molecule's shape (conformation) and its ability to fit into a receptor's binding site. nih.gov

Lipophilicity, often quantified as the octanol-water partition coefficient (logP), is a critical physicochemical property that describes a compound's affinity for fatty or nonpolar environments. nih.gov It is a key determinant of a drug's ability to cross biological membranes, such as the cell membrane, to reach its site of action. nih.gov

| Compound | Number of Methyl Groups | Expected Lipophilicity (logP) Trend | Implication for Membrane Permeability |

|---|---|---|---|

| 1-Tetralone | 0 | Baseline | Baseline permeability |

| 2-Methyl-1-tetralone (B119441) | 1 | Increased | Potentially enhanced permeability |

| 2,5-Dimethyl-1-tetralone | 2 | Further Increased | Likely enhanced permeability |

| This compound | 3 | Highest | Potentially optimal permeability, risk of high non-specific binding |

Enolates are reactive intermediates formed by the removal of a proton from the alpha-carbon (the carbon adjacent to a carbonyl group). masterorganicchemistry.com They are powerful nucleophiles used extensively in organic synthesis to form new carbon-carbon bonds, allowing for the derivatization of the parent molecule. masterorganicchemistry.com

In this compound, the alpha-carbon is the C2 position. The presence of the C2-methyl group affects both the formation and subsequent reactions of the enolate.

Stability : The stability of the enolate is influenced by the substitution pattern. The electron-donating nature of the C2-methyl group can slightly destabilize the resulting anion compared to an unsubstituted enolate.

Reactivity and Selectivity : The steric bulk of the C2-methyl group, along with the nearby C8-methyl group, creates a specific steric environment around the nucleophilic carbon. This steric hindrance can direct the approach of electrophiles in subsequent reactions, leading to stereoselective derivatization. princeton.edu For instance, when the enolate reacts, the incoming group may preferentially add to the face of the molecule opposite to the bulkier substituents. This control over reactivity is fundamental for synthesizing specific stereoisomers of more complex derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By correlating physicochemical descriptors of molecules with their known activities, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug design and reducing the time and cost of research. nih.gov

For a series of tetralone-derived compounds, a QSAR study would typically involve:

Data Set Generation : A series of tetralone analogs are synthesized, and their biological activities (e.g., IC50 values against an enzyme) are measured.

Descriptor Calculation : Various molecular descriptors are calculated for each analog. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and lipophilicity descriptors (e.g., logP).

Model Development : Statistical methods are used to build a mathematical equation that links the descriptors to the biological activity.

Model Validation : The predictive power of the model is rigorously tested to ensure its reliability. nih.gov

The resulting QSAR model can provide insights into which molecular properties are most important for the desired activity, helping chemists design more potent compounds.

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Lipophilic | logP | Describes hydrophobicity and membrane permeability. |

| Electronic | Hammett constant (σ) | Quantifies the electron-donating/withdrawing ability of substituents. |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability. |

| Topological | Connectivity Indices (χ) | Describes molecular branching and shape. |

Computational Chemistry and Molecular Docking Studies of Tetralone Scaffolds

Computational chemistry and molecular docking are powerful in silico tools used to study and predict how molecules interact at an atomic level. nih.gov These methods are instrumental in modern drug discovery for investigating scaffolds like tetralone. benthamdirect.comnih.gov

Computational Chemistry : This field uses quantum mechanics and classical physics to calculate the properties of molecules, such as their most stable 3D structure (conformation), electronic charge distribution, and molecular orbitals. researchgate.net For this compound, computational methods can determine the preferred half-chair conformation and the energetic barriers to rotation, providing a detailed picture of the molecule's dynamic shape.

Molecular Docking : This technique predicts the preferred orientation of one molecule (a ligand, such as a tetralone derivative) when bound to a second molecule (a receptor or enzyme) to form a stable complex. mdpi.com The process involves placing the ligand into the binding site of the target protein in various conformations and orientations and then using a scoring function to estimate the binding affinity. mdpi.com High-scoring poses suggest a more favorable interaction. Docking studies can help rationalize the observed biological activity of known compounds and predict the activity of novel ones, prioritizing them for synthesis. nih.gov

Pharmacophore Identification for Tetralone-Derived Compounds

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure its optimal interaction with a specific biological target. slideshare.net These features typically include hydrophobic centers, aromatic rings, hydrogen bond acceptors and donors, and charged groups, arranged in a specific 3D geometry. slideshare.netunina.it

Pharmacophore modeling is a key strategy in drug design and can be generated using either ligand-based or structure-based approaches. nih.gov

Ligand-Based : When the 3D structure of the target is unknown, a pharmacophore model can be derived by superimposing a set of active molecules and extracting their common chemical features. nih.gov

Structure-Based : If the crystal structure of the target-ligand complex is available, the key interaction points can be directly identified to create a pharmacophore model. nih.gov

For a series of biologically active tetralone-derived compounds, a pharmacophore model might include:

An aromatic ring feature corresponding to the fused benzene (B151609) ring.

A hydrophobic feature representing the nonpolar alkyl framework and methyl groups.

A hydrogen bond acceptor feature for the carbonyl oxygen.

Once developed, this model serves as a 3D query to screen large virtual databases for new and structurally diverse compounds that match the pharmacophore and are therefore likely to be active. slideshare.netnih.gov

SAR Related to Specific Biological Targets (General Tetralones as Scaffolds)

The tetralone scaffold, a bicyclic structure consisting of a benzene ring fused to a cyclohexanone (B45756) ring, is a privileged motif in medicinal chemistry. researchgate.netnih.gov Its derivatives are foundational in the development of compounds targeting a wide array of biological endpoints. semanticscholar.org The structural rigidity and synthetic tractability of the tetralone core allow for systematic modifications, making it an excellent platform for structure-activity relationship (SAR) studies. These investigations are crucial for understanding how specific chemical features of tetralone-based molecules influence their interactions with biological targets, such as enzymes and receptors.

Structural Determinants for Enzyme Inhibition (e.g., Monoamine Oxidase, Acetylcholinesterase)

The α-tetralone framework has been extensively explored as a building block for potent enzyme inhibitors, particularly for Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), enzymes implicated in neurological disorders. researchgate.netrsc.org

Monoamine Oxidase (MAO)

SAR studies reveal that α-tetralone derivatives are highly potent and often selective inhibitors of MAO-A and MAO-B, enzymes that catalyze the oxidative deamination of neurotransmitters. rsc.orgnih.gov The position and nature of substituents on the tetralone ring are critical determinants of inhibitory activity and selectivity.

Key findings from SAR studies on MAO inhibition include:

Substitution at C7: Arylalkyloxy substitutions at the C7 position of the α-tetralone ring yield compounds with high inhibitory potency for human MAO-B, with many derivatives showing IC50 values in the submicromolar range. researchgate.net For instance, the addition of a benzyloxy group at C7 is particularly favorable for MAO-B inhibition. researchgate.net

Substitution at C6: Similarly, substitution at the C6 position is a crucial requirement for both MAO-A and MAO-B inhibition. nih.gov A benzyloxy substituent at this position tends to be more favorable for MAO-A inhibition compared to phenylethoxy or phenylpropoxy groups. nih.gov

Influence of Substituents on the Benzyloxy Ring: When a benzyloxy group is present at C6 or C7, further substitutions on its terminal phenyl ring significantly modulate activity. Alkyl and halogen (F, Cl, Br, I) substituents, especially at the meta and para positions, generally enhance the inhibitory potency for MAO-B. nih.govresearchgate.net For example, 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one is a highly potent MAO-B inhibitor with an IC50 value of 4.5 nM and a 287-fold selectivity over MAO-A. nih.gov

Selectivity: While many C6- and C7-substituted α-tetralones are potent MAO-A inhibitors, they consistently demonstrate greater selectivity for the MAO-B isoform. nih.govresearchgate.net

Role of the Ketone Group: The ketone functional group at the C-1 position is important for activity. Reduction of the 1-tetralone ketone to its corresponding alcohol results in a decrease in MAO inhibition potency. researchgate.net

| Compound | Substitution Pattern | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity for MAO-B |

|---|---|---|---|---|

| 6-(3-Iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | Iodo substituent at the meta position of a C6-benzyloxy group | 1290 | 4.5 | 287-fold |

| 6-(3-Cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | Cyano substituent at the meta position of a C6-benzyloxy group | 24 | 78 | 0.3-fold (Selective for MAO-A) |

| (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | C7-methoxy, C2-benzylidene | >10,000 | 707 | >14-fold |

| (2E)-2-[(2-chloropyridin-3-yl)methylidene]-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | C7-methoxy, C2-(2-chloropyridin-3-yl)methylidene | 1370 | >10,000 | >7.3-fold (Selective for MAO-A) |

Acetylcholinesterase (AChE)

Tetralone derivatives have also been identified as inhibitors of Acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine and is a key target in Alzheimer's disease therapy. researchgate.netnih.gov The inhibitory mechanism often involves interactions with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.commdpi.com

Structural determinants for AChE inhibition by tetralone-based compounds include:

Dual Binding Site Inhibition: Many potent inhibitors are designed as hybrids, such as chalcone-tetralone derivatives, which can simultaneously bind to both the CAS and PAS of AChE. mdpi.com This dual-binding capability is believed to not only enhance cholinergic neurotransmission but also inhibit β-amyloid aggregation, another pathological hallmark of Alzheimer's disease. mdpi.com

Role of Substituents: In a series of benzylaminochalcones, which can be structurally related to tetralone derivatives, substituents on the phenyl ring (Ring B) significantly influenced AChE inhibitory activity. Electron-withdrawing groups like 4-nitro and 4-chloro, as well as the 3,4-dimethoxy and pyridin-4-yl moieties, were found to confer significant inhibitory activity, with IC50 values in the micromolar range. mdpi.com

Quinoxaline-Based Scaffolds: Quinoxaline derivatives, which can be synthesized from tetralone precursors, have shown potent AChE inhibitory activity. mdpi.com Molecular modeling suggests these compounds may prefer binding to the PAS over the CAS, representing a different inhibitory profile compared to traditional AChE inhibitors like tacrine. mdpi.com

Influence of Substituent Pattern on Binding Affinity to Receptor Sites

Beyond enzyme inhibition, the tetralone scaffold is integral to the design of ligands for various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors, which are targets for antipsychotic medications. nih.govnih.gov

SAR studies for receptor binding have revealed that the pattern of substitution on the tetralone core is critical for defining the affinity and selectivity profile. For example, a series of 3-aminoethyl-1-tetralones and 3-aminomethyl-1-tetralones, developed as conformationally constrained analogues of the antipsychotic drug haloperidol, were evaluated for their binding affinities at dopamine D2 and serotonin 5-HT2A and 5-HT2C receptors. nih.govnih.govresearchgate.net

Key findings on the influence of substituents on receptor binding include:

Atypical Antipsychotic Profile: Certain substitution patterns on these tetralone analogues resulted in an "atypical" antipsychotic profile, characterized by a higher affinity for 5-HT2A receptors relative to D2 receptors. nih.govresearchgate.net

Impact of N-Substituents: The nature of the substituent on the terminal amine of the side chain plays a significant role. For instance, in one study of 3-aminoethyl-1-tetralones, replacing a simple amino group with a more complex piperidinyl or piperazinyl moiety, common in antipsychotic drugs, would be expected to modulate the D2/5-HT2A binding ratio.

Stereochemistry: The stereochemistry at chiral centers can influence binding affinity. Studies on the separate (R)- and (S)-enantiomers of 3-aminomethyl-1-tetralones demonstrated that stereoisomerism affects the interaction with receptor binding sites. nih.gov

| Compound Class | Target Receptors | Key Structural Features Influencing Affinity |

|---|---|---|

| 3-Aminoethyl-1-tetralones | Dopamine D2, Serotonin 5-HT2A, 5-HT2C | Conformationally constrained analogues of haloperidol; specific N-substituents on the aminoethyl side chain determine the D2/5-HT2A affinity ratio. nih.govresearchgate.net |

| (R)- and (S)-3-Aminomethyl-1-tetralones | Dopamine D2, Serotonin 5-HT2A, 5-HT2C | Stereochemistry at the C3 position influences binding affinity, leading to compounds with potential atypical antipsychotic profiles (Meltzer's ratio > 1.30). nih.gov |

| 2-Alkoxycarbonylamino substituted tetralin carboxamides | Growth Hormone Secretagogue Receptor (GHS-R) | These derivatives were found to be potent and selective GHS-R antagonists, demonstrating the scaffold's utility beyond CNS receptors. nih.gov |

Advanced Research Perspectives and Methodological Developments

Green Chemistry Approaches in Tetralone Synthesis and Derivatization

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of tetralones, including 2,5,8-trimethyl-1-tetralone, is an area where such principles can be effectively applied. Traditional methods for synthesizing tetralones often involve harsh acidic conditions and multiple steps, which are not environmentally friendly rsc.org.

Development of Room Temperature Catalytic Oxidation Systems

A key focus in green chemistry is the development of catalytic processes that can operate at ambient temperatures, thereby reducing energy consumption. Catalytic oxidative decomposition of volatile organic compounds at room temperature is considered a promising and environmentally sound strategy rsc.orgresearchgate.net. This approach often utilizes supported noble metal catalysts or transition metal oxides researchgate.net. For the synthesis of tetralone derivatives, research into catalytic oxidation systems that can proceed at or near room temperature is a significant area of interest. While specific research on the room-temperature catalytic oxidation synthesis of this compound is not abundant, the broader field of catalytic oxidation of related substrates provides a strong foundation. For instance, the use of bimetallic nanocatalysts has shown superior performance in both thermal and electrochemical reactions due to their ability to modulate structural and electronic properties rsc.org. The development of such catalysts could pave the way for more energy-efficient syntheses of substituted tetralones.

Flow Chemistry Applications for Scalable Synthesis of Substituted Tetralones

Flow chemistry, or continuous-flow chemistry, has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, particularly in terms of scalability, safety, and process control neuroquantology.comspringerprofessional.de. The continuous nature of flow reactors allows for the synthesis of compounds from milligram to kilogram scales with high efficiency and selectivity neuroquantology.com. This technology is particularly well-suited for the synthesis of fine chemicals and pharmaceutical intermediates neuroquantology.comamt.uk.

For the scalable synthesis of substituted tetralones like this compound, flow chemistry offers the potential for improved reaction efficiency, better heat and mass transfer, and enhanced safety, especially for exothermic reactions springerprofessional.deamt.uk. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities neuroquantology.com. While specific applications of flow chemistry for the synthesis of this compound are still an emerging area, the principles and demonstrated successes in other areas of organic synthesis suggest a high potential for its application in the large-scale production of this compound and its derivatives researchgate.netnih.gov.

Asymmetric Synthesis of Chiral this compound Derivatives

Chirality is a critical aspect in the development of bioactive molecules, as different enantiomers of a chiral compound can have vastly different biological activities nih.gov. The synthesis of enantiomerically pure compounds is, therefore, a major focus in medicinal and organic chemistry nih.govresearchgate.net. Asymmetric synthesis, the process of converting an achiral starting material into a chiral product, is a key strategy to achieve this nih.gov.